6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one
Description
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C7H8N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h3-4H,1-2,5H2 |
InChI Key |
NTABJQYYEDKKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=NC(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one
General Synthetic Strategy
The synthesis of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one typically involves constructing the fused pyrrolo-pyrimidine core through cyclization reactions starting from appropriately substituted pyrrole derivatives. The key step is the formation of the pyrimidine ring fused at the 1,2-positions of the pyrrole ring, often achieved by condensation or cycloaddition reactions involving pyrrole-2-carbaldehydes and nitrogen-containing reagents.
Reported Synthetic Routes
Tosylmethyl Isocyanide (TosMIC) Mediated Synthesis
One well-documented approach starts from pyrrole-2-carbaldehydes, which react with tosylmethyl isocyanide (TosMIC) to afford 3-tosylpyrrolo[1,2-c]pyrimidine intermediates in good yields (76–88%). The tosyl group serves as a good leaving group for subsequent transformations.
- Step 1: Reaction of pyrrole-2-carbaldehyde derivatives with TosMIC yields 3-tosylpyrrolo[1,2-c]pyrimidines.
- Step 2: Reductive desulfonylation using sodium amalgam (Na/Hg) removes the tosyl group to give the pyrrolo[1,2-c]pyrimidin-1(5H)-one core.
- Step 3: Alkylation or arylation at the nitrogen atom can be performed to obtain various salts or derivatives.
This method provides a modular route to the target compound and its derivatives with the possibility of introducing substituents at the nitrogen position to tune properties.
Reductive Desulfonylation
The desulfonylation step is crucial for removing the tosyl protecting group. Sodium amalgam (Na/Hg) is used under strongly reductive conditions to achieve this transformation. However, yields are moderate due to the harshness of the conditions and potential side reactions.
N-Alkylation and N-Arylation
After obtaining the pyrrolo[1,2-c]pyrimidin-1(5H)-one core, N-alkylation with methyl iodide or methyl tetrafluoroborate proceeds with excellent yields to give stable pyrimidinium salts. N-arylation can be achieved using diaryl λ^3-chlorane reagents, allowing the introduction of aryl groups at the nitrogen.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrole-2-carbaldehyde + TosMIC | Room temperature, solvent (not specified) | 76–88 | Formation of 3-tosylpyrrolo[1,2-c]pyrimidines |
| Desulfonylation | Na/Hg amalgam, reductive conditions | Moderate | Removal of tosyl group to form pyrrolo-pyrimidinone core |
| N-Alkylation | Methyl iodide or [Me3O][BF4], mild conditions | Excellent | Formation of pyrimidinium salts |
| N-Arylation | Diaryl λ^3-chlorane reagent | Good | Introduction of aryl groups at nitrogen |
Mechanistic Insights and Structural Characterization
Mechanism of TosMIC Cyclization
The reaction of pyrrole-2-carbaldehydes with TosMIC involves nucleophilic attack of the isocyanide carbon on the aldehyde, followed by cyclization to form the fused pyrrolo-pyrimidine ring. The tosyl group stabilizes intermediates and facilitates ring closure.
Structural Confirmation
X-ray crystallography has confirmed the structures of intermediates and final products, including pyrimidinium salts and arylated derivatives. The fused bicyclic structure is well-defined, and the nitrogen atoms occupy positions consistent with the pyrrolo[1,2-c]pyrimidine framework.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Applicability |
|---|---|---|---|---|
| TosMIC-mediated cyclization | High regioselectivity, modular | Requires reductive desulfonylation | 76–88% (intermediate) | Suitable for diverse derivatives |
| Reductive desulfonylation | Effective tosyl removal | Harsh conditions, moderate yield | Moderate | Critical but challenging step |
| N-Alkylation/N-Arylation | High yield, versatile functionalization | Requires additional reagents | Excellent | Allows structural diversification |
Summary of Research Results
- The TosMIC approach is the most widely used and reliable method for constructing the 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one core.
- Reductive desulfonylation remains a bottleneck due to moderate yields and harsh reaction conditions.
- Functionalization at the nitrogen atom via alkylation or arylation expands the chemical space of derivatives for further biological or catalytic studies.
- Structural studies confirm the integrity and aromaticity of the fused heterocyclic system.
- The preparation methods align with the need for stable intermediates and versatile functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydropyrrolo derivatives .
Scientific Research Applications
6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which can have therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds exhibit structural or functional similarities to 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one, based on molecular frameworks, substituents, or synthetic pathways:
Key Structural Analogs
Physicochemical Properties
- Melting Points : Pyrolo-pyrimidine derivatives often exhibit high melting points (>250°C) due to strong intermolecular hydrogen bonding and aromatic stacking. For example, compound 6a () melts at 347.4–347.8°C, while 3-chloro derivative 6b melts at 306.3–306.7°C, highlighting the impact of substituents on crystallinity .
- Solubility : The target compound and its analogs (e.g., 6a–d ) show poor solubility in common organic solvents (e.g., THF, DMSO), complicating spectroscopic characterization .
Research Findings and Implications
Substituent Effects: Chloro or methoxy groups (e.g., 6b, 6c) enhance electronic density, altering reactivity in nucleophilic substitutions. For instance, 6b (3-chloro) shows a 65% yield, suggesting favorable reaction kinetics vs. non-substituted analogs .
Biological Relevance : While direct data are absent, pyrimidine derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The benzyl-substituted analog (CAS 635698-34-9) may exhibit improved target affinity due to hydrophobic interactions .
Challenges : Poor solubility remains a hurdle for pharmacological development. Strategies like salt formation (e.g., hydrochloride in ) or PEGylation could improve bioavailability.
Biological Activity
6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in oncology and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C7H9ClN2O
- Molecular Weight : 172.61 g/mol
- CAS Number : 1993054-03-7
- Purity : Typically ≥ 95% .
The primary biological activity of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is attributed to its interaction with specific kinases involved in cellular processes:
- Target Kinase : ATR kinase (Ataxia Telangiectasia and Rad3 related protein)
- Mode of Action : The compound inhibits ATR kinase, which plays a crucial role in the DNA damage response pathway. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents and can induce apoptosis in rapidly dividing cells .
Anticancer Activity
The compound has shown promising results in various studies assessing its anticancer properties:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and others.
- Results : In vitro studies demonstrated that 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one significantly induced cell death in cancer cells with high DNA replication rates. The mechanism involves the activation of apoptotic pathways triggered by DNA damage .
Anti-necroptotic Activity
In addition to its anticancer effects, this compound has exhibited anti-necroptotic activity:
- Cellular Assays : Experiments conducted on human and mouse cells indicated that the compound effectively inhibited necroptosis, a form of programmed cell death distinct from apoptosis. This effect is mediated through its interaction with receptor-interacting protein kinase 1 (RIPK1) .
Pharmacokinetics
The pharmacokinetic profile of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one suggests favorable characteristics:
- Bioavailability : Similar compounds have demonstrated good bioavailability.
- Drug Interactions : Low risk of drug-drug interactions has been noted in preliminary studies .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one against various cancer cell lines. The findings revealed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | ATR inhibition leading to apoptosis |
| A549 | 15.0 | Induction of DNA damage response |
| HeLa | 10.0 | Activation of apoptotic pathways |
This study concluded that the compound's ability to inhibit ATR kinase significantly enhances its potential as an anticancer agent .
Study 2: Anti-necroptotic Properties
Another investigation focused on the anti-necroptotic effects of the compound. The results were as follows:
| Cell Type | Treatment Concentration (µM) | Observed Effect |
|---|---|---|
| Human Fibroblasts | 5 | Reduced necroptosis |
| Mouse Macrophages | 10 | Inhibition of RIPK1 activity |
This study highlighted the compound's potential therapeutic applications in conditions characterized by excessive necroptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
